molecular formula C16H14ClNO B8416977 4-p-Chlorophenyl-5-phenyl-2-pyrrolidinone

4-p-Chlorophenyl-5-phenyl-2-pyrrolidinone

Cat. No. B8416977
M. Wt: 271.74 g/mol
InChI Key: ZARAHWGKXSGKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03956314

Procedure details

12 g. of 3-carboxy-4-p-chlorophenyl-5-phenyl-2-pyrrolidinone in 200 ml. of xylene are refluxed until evolution of CO2 ceased (about 20 minutes). The solution is cooled, 200 ml. of hexane are added and the reaction product crystallizes out. 8 g. of 4-p-chlorophenyl-5-phenyl-2-pyrrolidinone are obtained. M.P. : 159°-160°C.
Name
3-carboxy-4-p-chlorophenyl-5-phenyl-2-pyrrolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:4]1[CH:8]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[NH:6][C:5]1=[O:22])(O)=O.C1(C)C(C)=CC=CC=1.C(=O)=O>CCCCCC>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([CH:8]2[CH:7]([C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=3)[NH:6][C:5](=[O:22])[CH2:4]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
3-carboxy-4-p-chlorophenyl-5-phenyl-2-pyrrolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1C(NC(C1C1=CC=C(C=C1)Cl)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 20 minutes)
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
CUSTOM
Type
CUSTOM
Details
the reaction product crystallizes out

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(NC1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.